3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Description
The compound 3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a pyrazole-derived molecule featuring a benzylidene moiety substituted with bromine, hydroxyl, and methoxy groups, conjugated to a benzoic acid scaffold. Its structure combines a heterocyclic pyrazolone ring with aromatic systems, making it a candidate for diverse applications, including medicinal chemistry and materials science. Structural characterization of such compounds typically employs crystallographic tools like SHELXL and visualization software like ORTEP-3 .
Properties
Molecular Formula |
C19H14Br2N2O5 |
|---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
3-[(4E)-4-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H14Br2N2O5/c1-9-13(7-11-8-14(28-2)17(24)16(21)15(11)20)18(25)23(22-9)12-5-3-4-10(6-12)19(26)27/h3-8,24H,1-2H3,(H,26,27)/b13-7+ |
InChI Key |
XYTFISFUQOCNLV-NTUHNPAUSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2Br)Br)O)OC)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)O)OC)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Methoxylation and hydroxylation: These functional groups can be introduced through reactions with methanol and hydroxylating agents, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3-{4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-{4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Target Compound
- Benzylidene substituents : 2,3-dibromo, 4-hydroxy, 5-methoxy.
- Benzoic acid substituent: None (position 3).
5-[(4Z)-4-(3-Bromo-4-Hydroxy-5-Methoxybenzylidene)-3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-1-yl]-2-Chlorobenzoic Acid
- Benzylidene substituents : 3-bromo, 4-hydroxy, 5-methoxy.
- Benzoic acid substituent : 2-chloro.
- Key differences : Single bromine (vs. dibromo) reduces steric bulk and lipophilicity. The 2-chloro group on the benzoic acid may alter solubility and target affinity.
4-{4-[3-Bromo-4-(Carboxymethoxy)-5-Methoxybenzylidene]-3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-1-yl}Benzoic Acid
- Benzylidene substituents : 3-bromo, 4-(carboxymethoxy), 5-methoxy.
- Molecular weight : 489.27 g/mol.
- Key differences : The carboxymethoxy group introduces an additional carboxylic acid moiety, enhancing hydrophilicity and possibly enabling pH-dependent solubility.
Functional Group Variations
3-(4-{3-Ethoxy-4-Hydroxy-2-Nitrobenzylidene}-3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-1-yl)Benzoic Acid
- Benzylidene substituents : 3-ethoxy, 4-hydroxy, 2-nitro.
- Molecular formula : C20H17N3O7 (411.37 g/mol).
- Key differences : The nitro group is a strong electron-withdrawing substituent, likely increasing reactivity in redox reactions or interactions with electron-rich biological targets.
Comparative Data Table
*Calculated based on structural similarity; exact values require experimental validation.
Implications of Structural Differences
The carboxymethoxy group in introduces a polar moiety, favoring solubility in physiological environments .
Synthetic Accessibility :
- Pyrazole derivatives are commonly synthesized via condensation of hydrazines with diketones or via cyclization reactions, as seen in . Halogenation and functionalization steps (e.g., bromination, methoxylation) likely follow established protocols.
Biological Activity
The compound 3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various fields such as oncology and antimicrobial research.
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde with appropriate pyrazole derivatives. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds containing the pyrazole structure can inhibit tumor growth in various cancer cell lines. For instance, one study demonstrated that derivatives with similar structures could induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | Concentration (μM) | Apoptosis Induction | Caspase Activity |
|---|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Yes | 1.33 times |
| 7h | MDA-MB-231 | 10.0 | Yes | 1.57 times |
| 10c | MDA-MB-231 | 2.5 | Yes | N/A |
The biological activity of this compound is likely associated with its ability to interact with specific molecular targets within cells. For anticancer activity, it may disrupt microtubule assembly or induce oxidative stress leading to apoptosis . The presence of bromine atoms in the structure may enhance its reactivity and interaction with biological macromolecules.
Case Studies
- Breast Cancer Study : A study focusing on similar pyrazole derivatives showed significant inhibition of cell proliferation in breast cancer models, supporting further investigation into this compound's efficacy .
- Antimicrobial Screening : Preliminary screenings of related compounds have indicated promising results against both bacterial and fungal strains, warranting further exploration into the antimicrobial properties of this specific molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
